molecular formula C15H16O3 B14125134 (3-Methoxyphenyl)(4-methoxyphenyl)methanol

(3-Methoxyphenyl)(4-methoxyphenyl)methanol

Cat. No.: B14125134
M. Wt: 244.28 g/mol
InChI Key: RCAWJBRAQKFPFV-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(4-methoxyphenyl)methanol is an organic compound characterized by the presence of two methoxyphenyl groups attached to a central methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(4-methoxyphenyl)methanol typically involves the reaction of 3-methoxybenzaldehyde with 4-methoxybenzyl alcohol under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction is carried out at room temperature, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method ensures higher yields and purity of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(4-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of methoxybenzaldehydes or methoxybenzoic acids.

    Reduction: Production of methoxyphenylmethanol derivatives.

    Substitution: Generation of various substituted methoxyphenyl compounds.

Scientific Research Applications

(3-Methoxyphenyl)(4-methoxyphenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)methanol: Shares structural similarities but differs in the position of the methoxy group.

    (3-Methoxyphenyl)methanol: Similar structure with a single methoxy group on the phenyl ring.

    (3-Methoxyphenyl)(4-methoxyphenyl)ethanol: Similar structure with an ethanol moiety instead of methanol.

Uniqueness

(3-Methoxyphenyl)(4-methoxyphenyl)methanol is unique due to the presence of two methoxy groups on different phenyl rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

(3-methoxyphenyl)-(4-methoxyphenyl)methanol

InChI

InChI=1S/C15H16O3/c1-17-13-8-6-11(7-9-13)15(16)12-4-3-5-14(10-12)18-2/h3-10,15-16H,1-2H3

InChI Key

RCAWJBRAQKFPFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)O

Origin of Product

United States

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